molecular formula C22H30 B1596793 4-n-Decylbiphenyl CAS No. 93972-02-2

4-n-Decylbiphenyl

Cat. No.: B1596793
CAS No.: 93972-02-2
M. Wt: 294.5 g/mol
InChI Key: YYBDFGOLQQVHDV-UHFFFAOYSA-N
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Description

4-n-Decylbiphenyl: is an organic compound with the molecular formula C22H30 . It is a biphenyl derivative where a decyl group is attached to the fourth position of one of the phenyl rings. This compound is known for its use in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Like many chemical compounds, it is likely to interact with cellular components such as receptors or enzymes to exert its effects . The specific targets and their roles would require further experimental investigation.

Mode of Action

It’s known that chemical compounds generally exert their effects by binding to cellular receptors, leading to changes in cellular function . The compound may bind to these targets, triggering a series of biochemical reactions that result in observable effects.

Biochemical Pathways

It’s plausible that the compound could influence various metabolic pathways depending on its specific targets

Pharmacokinetics

A study on a similar compound, 4-n-nonylphenol, showed gender differences in pharmacokinetics and tissue distribution . The compound was highly distributed in the liver and kidney, and there was considerable distribution into the brain . These findings suggest that the pharmacokinetics of 4-n-Decylbiphenyl might be similar, but further studies are needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-n-Decylbiphenyl can be synthesized through the Suzuki-Miyaura coupling reaction . This involves the reaction of 1-bromo-4-decylbenzene with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-n-Decylbiphenyl primarily undergoes substitution reactions due to the presence of the biphenyl structure. It can also participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide). These reactions typically occur under mild conditions with the use of catalysts.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the decyl group to a carboxylic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can reduce the compound to its corresponding alkane.

Major Products:

    Substitution Reactions: Products include halogenated biphenyls or biphenyl ethers.

    Oxidation Reactions: The major product is 4-carboxybiphenyl.

    Reduction Reactions: The major product is decylbiphenyl.

Scientific Research Applications

4-n-Decylbiphenyl is utilized in various scientific research fields:

Comparison with Similar Compounds

  • 4-n-Butylbiphenyl
  • 4-n-Hexylbiphenyl
  • 4-n-Octylbiphenyl

Comparison: 4-n-Decylbiphenyl is unique due to its longer alkyl chain, which increases its hydrophobicity and affects its solubility and interaction with lipid membranes. Compared to shorter-chain biphenyl derivatives, this compound exhibits different physical properties and reactivity, making it suitable for specific applications in materials science and biochemistry .

Properties

IUPAC Name

1-decyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30/c1-2-3-4-5-6-7-8-10-13-20-16-18-22(19-17-20)21-14-11-9-12-15-21/h9,11-12,14-19H,2-8,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBDFGOLQQVHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384286
Record name 4-n-Decylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93972-02-2
Record name 4-Decyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93972-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-n-Decylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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